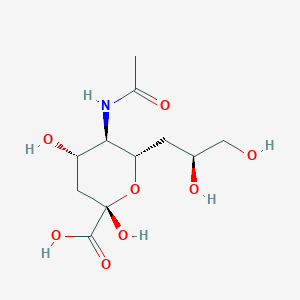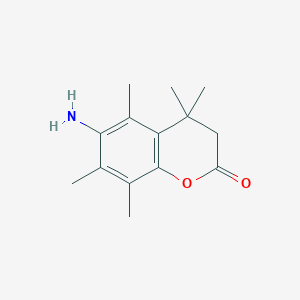
(5Z,7E)-2-oxa-9,10-seco-5,7,10(19)-cholestatrien-25-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-hydroxy-3-deoxy-2-oxavitamin D3, also known as 25-hydroxy-3-deoxy-2-oxacholecalciferol, is a metabolite of vitamin D3. It is formed through a hydroxylation process mediated by cytochrome P450 enzymes. This compound plays a crucial role in the regulation of calcium and phosphate homeostasis in the human body, making it essential for maintaining healthy bones and teeth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 25-hydroxy-3-deoxy-2-oxavitamin D3 involves the hydroxylation of vitamin D3. One method utilizes a molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions. This enzyme uses water as a highly selective hydroxylating agent and is independent of an electron donor system .
Industrial Production Methods
In industrial settings, the production of 25-hydroxy-3-deoxy-2-oxavitamin D3 can be achieved through biocatalytic platforms. These platforms often rely on whole-cell systems that utilize specific enzymes to catalyze the conversion of vitamin D3 to its hydroxylated form. The process can be optimized by recycling solubilizers like cyclodextrin, which can be reused for multiple reaction cycles without significant loss of quality or quantity .
Análisis De Reacciones Químicas
Types of Reactions
25-hydroxy-3-deoxy-2-oxavitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 1,25-dihydroxyvitamin D3, the most active form of vitamin D.
Reduction: Reduction reactions can modify the hydroxyl groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially changing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include 1,25-dihydroxyvitamin D3 and other hydroxylated derivatives, which have varying degrees of biological activity .
Aplicaciones Científicas De Investigación
25-hydroxy-3-deoxy-2-oxavitamin D3 has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other vitamin D metabolites.
Biology: The compound is studied for its role in calcium and phosphate homeostasis.
Medicine: It is used to assess vitamin D status in patients and to develop treatments for vitamin D deficiency-related conditions.
Industry: The compound is utilized in the production of vitamin D supplements and fortified foods
Mecanismo De Acción
The mechanism of action of 25-hydroxy-3-deoxy-2-oxavitamin D3 involves its conversion to 1,25-dihydroxyvitamin D3 in the kidneys. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. The binding of 1,25-dihydroxyvitamin D3 to VDR influences the expression of genes involved in calcium and phosphate absorption, bone mineralization, and immune response .
Comparación Con Compuestos Similares
Similar Compounds
25-hydroxyvitamin D2: Another hydroxylated form of vitamin D, derived from ergocalciferol (vitamin D2).
1,25-dihydroxyvitamin D3: The most active form of vitamin D, formed by further hydroxylation of 25-hydroxy-3-deoxy-2-oxavitamin D3.
24,25-dihydroxyvitamin D3: A less active form of vitamin D, formed by hydroxylation at different positions
Uniqueness
25-hydroxy-3-deoxy-2-oxavitamin D3 is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in the synthesis of the most active form of vitamin D. Its role as a major circulating metabolite also makes it an important biomarker for assessing vitamin D status in clinical settings .
Propiedades
Número CAS |
113490-39-4 |
|---|---|
Fórmula molecular |
C26H42O2 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(3-methylideneoxan-4-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C26H42O2/c1-19(8-6-15-25(3,4)27)23-12-13-24-22(9-7-16-26(23,24)5)11-10-21-14-17-28-18-20(21)2/h10-11,19,23-24,27H,2,6-9,12-18H2,1,3-5H3/b21-10-,22-11+/t19-,23-,24+,26-/m1/s1 |
Clave InChI |
CCFSYRQFWNVGDG-SDPFTLJPSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CCOCC3=C)C |
SMILES isomérico |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\CCOCC3=C)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CCOCC3=C)C |
Sinónimos |
2-oxa-3-deoxy-25-hydroxyvitamin D3 2-oxa-3-deoxy-25-OH-D3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)



![N,N'-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide](/img/structure/B45854.png)



